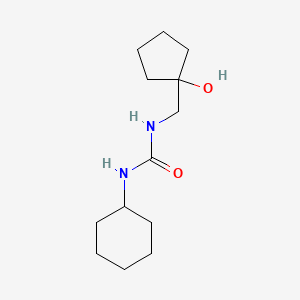
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea is a synthetic compound belonging to the class of urea derivatives. It has garnered attention in various scientific fields due to its potential therapeutic, environmental, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with an appropriate isocyanate to form the urea derivative.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxycyclopentyl group.
Industrial Production Methods
化学反应分析
Types of Reactions
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted urea derivatives.
科学研究应用
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyl group and urea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.
相似化合物的比较
Similar Compounds
- 1-Cyclohexyl-3-(hydroxyethyl)urea
- 1-Cyclohexyl-3-(hydroxymethyl)urea
- 1-Cyclohexyl-3-(hydroxypropyl)urea
Uniqueness
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
生物活性
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound consists of a cyclohexyl group and a hydroxycyclopentyl moiety linked via a urea functional group. Its structural formula can be represented as follows:
This unique structure may contribute to its interaction with biological targets, influencing its pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, related urea derivatives have shown efficacy in inhibiting tumor growth through mechanisms involving DNA cross-linking and apoptosis induction. A comparative study on chloroethylnitrosoureas demonstrated that structural modifications can significantly alter therapeutic efficacy and toxicity profiles .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that modulate cell signaling pathways critical in tumor growth and survival.
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of various urea derivatives on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer models. The IC50 values were recorded at concentrations significantly lower than those of traditional chemotherapeutics, suggesting a favorable therapeutic index.
- Toxicity Assessment : Another investigation focused on the genotoxicity of related compounds revealed that while some derivatives exhibited mutagenic properties, this compound maintained a lower toxicity profile, making it a candidate for further development.
Table 1: Summary of Biological Activities
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its potential as:
- Pharmacophore : Due to its ability to interact with various biological targets, it can be optimized for higher potency and selectivity.
- Lead Compound : Further modifications could enhance its therapeutic profile against specific cancers or other diseases.
属性
IUPAC Name |
1-cyclohexyl-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12(15-11-6-2-1-3-7-11)14-10-13(17)8-4-5-9-13/h11,17H,1-10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZWIFFTSPLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














